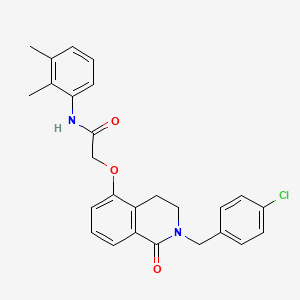![molecular formula C11H9BrN2O2S B2867668 [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-78-2](/img/structure/B2867668.png)
[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid” is a compound that has been studied for its pharmacological activities . It is part of a class of compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles have been reported to have various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
The synthesis of this compound involves the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “this compound” is C10H7BrN2O2S . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including “this compound”, exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .科学的研究の応用
Antimicrobial and Antibacterial Properties
- A study by Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, showing promising antimicrobial activities against various bacterial and fungal strains, as well as antituberculosis activity against Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010).
- Trotsko et al. (2018) focused on the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with antibacterial activity predominantly against Gram-positive bacterial strains, highlighting the importance of electron-withdrawing substituents on the phenyl ring for enhancing antibacterial response (Trotsko et al., 2018).
- Ateş et al. (2003) developed {2-[2-(N, N-Disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl}acetic acid ethyl esters with antimicrobial activity, showing significant effects against specific strains of bacteria and fungi, although the compounds were inactive against Mycobacterium tuberculosis H37Rv, indicating a selective antimicrobial property (Ateş et al., 2003).
Anticancer and Anti-inflammatory Applications
- Bolakatti et al. (2020) synthesized novel benzo[d]thiazolyl substituted-2-quinolone hybrids, which exhibited significant anticancer activity against MCF-7 and WRL68 cancer cells. The study suggests these hybrids, especially compound 8f, as potential anticancer and antimicrobial agents, offering a new approach to drug development (Bolakatti et al., 2020).
Other Applications
- Research by Salama (2020) on new 1,3,4-oxadiazole derivatives demonstrated notable antibacterial activity against Salmonella typhi, suggesting the potential of these derivatives in treating bacterial infections (Salama, 2020).
- Noolvi et al. (2016) developed 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showing significant antimicrobial activities, further emphasizing the role of such derivatives in antimicrobial drug development (Noolvi et al., 2016).
作用機序
The mechanism of action of thiazoles involves their interaction with various biochemical pathways and enzymes, or their ability to stimulate or block receptors in biological systems . They can activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
将来の方向性
The future directions for the research and development of “[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid” and similar compounds involve further exploration of their pharmacological activities. There is a need for the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer . These compounds have the potential to be used as lead compounds for rational drug designing .
特性
IUPAC Name |
2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLIXMRUKITXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2867587.png)
![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2867588.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)
![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)


![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)


![2-(2-{[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B2867601.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)
![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2867606.png)
![N-{2,4-dimethyl-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2867607.png)
